meso-1,2,3,4-Tetrabromobutane

説明

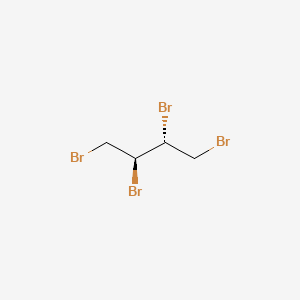

“meso-1,2,3,4-Tetrabromobutane” is a chemical compound with the empirical formula C4H6Br4 . It has a molecular weight of 373.71 . It is used for synthesis .

Molecular Structure Analysis

The molecular structure of “meso-1,2,3,4-Tetrabromobutane” consists of a butane backbone with four bromine atoms attached . The ChemSpider ID for this compound is 18539151 .

Physical And Chemical Properties Analysis

“meso-1,2,3,4-Tetrabromobutane” is a solid at 20°C . It has a density of 2.5±0.1 g/cm³, a boiling point of 309.6±10.0 °C at 760 mmHg, and a melting point range of 116.0 to 119.0 °C . It has a molar refractivity of 51.4±0.3 cm³ .

科学的研究の応用

Conformational Analysis and Structural Studies

Research on meso-1,2,3,4-tetrabromobutane and related compounds focuses on their conformational analysis and structural elucidation. One study examined the dipole moments and structural conformations of meso-2,3-dicyano-2,3-dicyclopropylbutane and 1,2-dicyanotetracyclopropylethane, indicating a preference for the trans form in certain conditions and elucidating the effects of substituent and solvent polarity on conformational preferences (Lam et al., 2001). Another study provided insights into the vibrational spectra of meso-1,2,3,4-tetrabromobutane, offering interpretations of its spectra in terms of centrosymmetrical conformation with specific vibrational assignments (Crowder, 1979).

DNA Cross-Linking and Stereochemistry

The ability of meso-1,2,3,4-tetrabromobutane derivatives to form DNA cross-links has been explored, highlighting the role of stereochemistry in the efficiency and type of cross-linking. A study detailed how different stereoisomers of diepoxybutane, related to meso-1,2,3,4-tetrabromobutane, affect DNA-DNA cross-linking, indicating S,S-diepoxybutane as the most cytotoxic and genotoxic due to its efficient interstrand cross-linking capability (Park et al., 2005).

Separation and Spectral Studies

The separation of meso and racemic forms of related dibromobutane compounds through gas chromatography has been documented, demonstrating the distinct retention times of meso isomers compared to racemic forms (Tomori, 1981). Additionally, the spectral analysis of rotational isomers provides insights into the equilibrium and structural differences between meso and racemic isomers (Iimura, 1969).

Chemical Synthesis and Material Science

Meso-1,2,3,4-tetrabromobutane and its derivatives find applications in chemical synthesis and material science. For example, metabolic engineering approaches have been developed to produce stereo-specific forms of butane-2,3-diol from glucose, highlighting the versatility and importance of these compounds in biotechnological and industrial applications (Chu et al., 2015).

Safety and Hazards

“meso-1,2,3,4-Tetrabromobutane” is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

作用機序

Target of Action

Meso-1,2,3,4-Tetrabromobutane is a chemical compound with the molecular formula C4H6Br4 The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known that the compound is formed by the addition of four bromine atoms to butene . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Meso-1,2,3,4-Tetrabromobutane, specific considerations include storage conditions and handling precautions. It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound should be stored at room temperature .

特性

IUPAC Name |

(2S,3R)-1,2,3,4-tetrabromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRZLIGHKHRTRE-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CBr)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CBr)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-1,2,3,4-Tetrabromobutane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

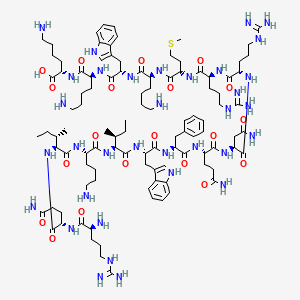

![(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B1632119.png)

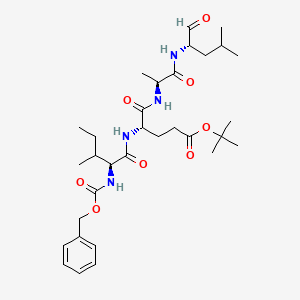

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)

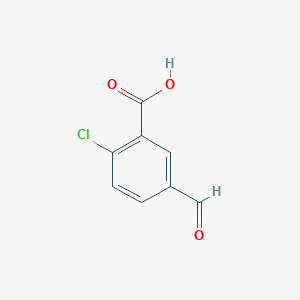

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)